Methyl 5-chloro-2-methoxy-3-nitrobenzoate
Overview
Description
Methyl 5-chloro-2-methoxy-3-nitrobenzoate is an organic compound with the molecular formula C9H8ClNO5 and a molecular weight of 245.62 g/mol . It is a derivative of benzoic acid and is characterized by the presence of a chloro, methoxy, and nitro group on the benzene ring. This compound is used in various chemical research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-chloro-2-methoxy-3-nitrobenzoate can be synthesized starting from 5-chloro-2-methoxy-3-nitrobenzoic acid. The esterification of the carboxylic acid group is typically carried out using methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid . The reaction is usually performed under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-chloro-2-methoxy-3-nitrobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in ethanol.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Nucleophilic Substitution: Formation of substituted derivatives such as amines or thiols.
Reduction: Formation of 5-chloro-2-methoxy-3-aminobenzoate.
Hydrolysis: Formation of 5-chloro-2-methoxy-3-nitrobenzoic acid.
Scientific Research Applications
Methyl 5-chloro-2-methoxy-3-nitrobenzoate is utilized in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Employed in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 5-chloro-2-methoxy-3-nitrobenzoate depends on its chemical reactivity and the nature of its interactions with other molecules. The nitro group can participate in redox reactions, while the ester and chloro groups can undergo nucleophilic substitution. These reactions can modulate the compound’s biological activity and its interactions with molecular targets such as enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-chloro-5-nitrobenzoate: Similar structure but with different positions of the substituents.
Methyl 5-ethyl-2-methoxy-3-nitrobenzoate: Contains an ethyl group instead of a chloro group.
Methyl 2-methoxy-5-nitrobenzoate: Lacks the chloro group.
Uniqueness
Methyl 5-chloro-2-methoxy-3-nitrobenzoate is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and potential biological activity. The presence of both electron-withdrawing (nitro and chloro) and electron-donating (methoxy) groups on the benzene ring influences its chemical behavior and makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
methyl 5-chloro-2-methoxy-3-nitrobenzoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO5/c1-15-8-6(9(12)16-2)3-5(10)4-7(8)11(13)14/h3-4H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWCRENCMPYSMPP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1[N+](=O)[O-])Cl)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.